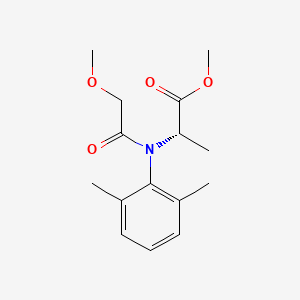

(S)-Metalaxyl

Description

Properties

IUPAC Name |

methyl (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEIXNIJLIKNTD-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897116 | |

| Record name | Methyl (2S)-2-[(2,6-dimethylphenyl)(methoxyacetyl)amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69516-34-3 | |

| Record name | Methyl (2S)-2-[(2,6-dimethylphenyl)(methoxyacetyl)amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (S)-Metalaxyl on Oomycetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Metalaxyl, the R-enantiomer of metalaxyl also known as mefenoxam, is a highly effective systemic fungicide with specific activity against oomycete pathogens. This technical guide provides a comprehensive overview of its molecular mechanism of action, focusing on its primary target, the resulting biochemical cascade, and the stereospecific nature of its activity. Detailed experimental protocols for assessing its efficacy and elucidating its mechanism are provided, along with quantitative data on its potency against key oomycete species. Visual representations of the signaling pathway and experimental workflows are included to facilitate a deeper understanding of this crucial anti-oomycete agent.

Introduction

Oomycetes, or water molds, are a group of destructive eukaryotic microorganisms that are phylogenetically distinct from true fungi. They are responsible for devastating plant diseases, including late blight of potato and tomato (Phytophthora infestans), downy mildews, and various root and stem rots caused by Pythium and Phytophthora species.[1] The development of effective and specific chemical control agents is paramount for managing these diseases in agriculture. This compound is a phenylamide fungicide that has been a cornerstone of oomycete disease management for decades.[2][3] Its systemic properties allow for rapid uptake and translocation within the plant, providing both preventative and curative protection.[2][4] This guide delves into the core of this compound's efficacy: its precise molecular mechanism of action.

Molecular Mechanism of Action

The primary mode of action of this compound is the specific inhibition of ribosomal RNA (rRNA) synthesis in oomycetes.[5][6][7] This is achieved through the targeted disruption of the RNA polymerase I (Pol I) enzyme complex, which is exclusively responsible for transcribing rRNA genes in the nucleolus.[2][6]

The Target: RNA Polymerase I

Unlike other eukaryotic organisms which have three distinct RNA polymerases for the synthesis of different RNA types, the specifics of oomycete RNA polymerases are a key area of study. However, the available evidence strongly points to RNA polymerase I as the direct target of this compound.[6] The inhibition of this enzyme prevents the synthesis of the large ribosomal RNA precursor, which is essential for the formation of ribosomes.

Biochemical Cascade

The inhibition of rRNA synthesis by this compound sets off a cascade of events within the oomycete cell:

-

Cessation of Ribosome Biogenesis: Without the continuous production of rRNA, the assembly of new ribosomes is halted.

-

Inhibition of Protein Synthesis: The decline in the number of functional ribosomes leads to a rapid decrease in protein synthesis. This is a secondary effect, as the direct inhibition of protein synthesis is not the primary mode of action.[4]

-

Suppression of Growth and Development: The inability to synthesize essential proteins arrests critical cellular processes, including mycelial growth, sporangia formation, and zoospore production.[2][6][7] The effect on mycelial growth is particularly pronounced.[5]

The following diagram illustrates the signaling pathway of this compound's action.

References

- 1. Systematic Methods for Isolating High Purity Nuclei from Ten Important Plants for Omics Interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documentsdelivered.com [documentsdelivered.com]

- 3. [Effect of metalaxyl on the synthesis of RNA, DNA and protein in Phytophthora nicotianae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systematic Methods for Isolating High Purity Nuclei from Ten Important Plants for Omics Interrogation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for isolating nuclei from frozen fish heart tissue for single-cell genomic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fungus - Wikipedia [en.wikipedia.org]

- 7. A bacterial effector protein targets plant ferredoxin-NADP+ reductase to promote infection | PLOS Pathogens [journals.plos.org]

Enantioselective Synthesis of (S)-Metalaxyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core enantioselective synthesis pathways for (S)-Metalaxyl, the biologically active enantiomer of the widely used fungicide Metalaxyl. The development of stereoselective synthetic routes is crucial for producing enantiomerically pure agrochemicals, leading to improved efficacy, reduced environmental impact, and lower application rates. This document provides a detailed overview of the most prominent and effective strategies for achieving high enantiopurity of this compound, with a focus on asymmetric hydrogenation and enzymatic kinetic resolution.

Asymmetric Hydrogenation of an Enamide Precursor

A highly efficient and economically viable method for the synthesis of this compound is the asymmetric hydrogenation of a prochiral enamide precursor. This pathway involves the use of chiral rhodium-diphosphine catalysts to achieve high enantioselectivity.

Synthesis of the Enamide Precursor

The synthesis of the key enamide intermediate is a critical preliminary step. The general route involves the reaction of methyl 2-oxopropanoate with 2,6-dimethylaniline, followed by acylation with methoxyacetyl chloride.

Experimental Protocol: Synthesis of Methyl 2-(N-(2,6-dimethylphenyl)-N-(methoxyacetyl)amino)acrylate

-

Formation of the Imine: In a round-bottom flask equipped with a Dean-Stark apparatus, a solution of 2,6-dimethylaniline (1.0 eq) and methyl 2-oxopropanoate (1.1 eq) in toluene is heated at reflux. The reaction is monitored by the removal of water. Upon completion, the solvent is removed under reduced pressure to yield the crude imine.

-

Acylation: The crude imine is dissolved in a suitable aprotic solvent, such as dichloromethane, and cooled to 0 °C. Methoxyacetyl chloride (1.2 eq) is added dropwise to the solution, followed by the slow addition of a tertiary amine base, such as triethylamine (1.5 eq), to neutralize the generated HCl. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the pure enamide precursor.

Enantioselective Hydrogenation

The pivotal step in this pathway is the asymmetric hydrogenation of the enamide precursor using a chiral rhodium catalyst. A variety of chiral diphosphine ligands have been screened for this transformation, with ligands from the Josiphos and DuPhos families demonstrating superior performance in terms of both enantioselectivity and catalytic activity.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

A solution of the enamide precursor (1.0 eq) in a degassed solvent, typically methanol or a mixture of solvents, is placed in a high-pressure autoclave. The chiral rhodium catalyst, pre-formed from a rhodium precursor like [Rh(COD)₂]BF₄ and a chiral diphosphine ligand (e.g., a Josiphos or DuPhos variant) at a substrate-to-catalyst ratio (S/C) ranging from 1000 to 10,000, is added to the solution. The autoclave is purged with hydrogen gas and then pressurized to a specified pressure (typically 10-100 bar). The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) until the reaction is complete. The conversion and enantiomeric excess (e.e.) are determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis. Upon completion, the solvent is removed, and the product, this compound, is purified.

Quantitative Data for Asymmetric Hydrogenation

The following table summarizes the performance of various Rh-diphosphine catalysts in the asymmetric hydrogenation of the Metalaxyl enamide precursor.

| Ligand | Catalyst System | Enantiomeric Excess (e.e. %) | Turnover Frequency (TOF) (h⁻¹) |

| (R,R)-Me-DuPhos | [Rh(COD)]BF₄ | 95.4 (R) | 4000 |

| (S,S)-Et-DuPhos | [Rh(COD)]BF₄ | 91.2 (S) | >2000 |

| (R)-(S)-PPF-P(t-Bu)₂ (Josiphos) | [Rh(COD)]BF₄ | 90.1 (R) | >2000 |

| (S)-Cy₂-BIPHEMP | [Rh(COD)]BF₄ | 94.2 (S) | 4600 |

| (S)-Cy₂-p-Tol-BIPHEMP | [Rh(COD)]BF₄ | 93.5 (S) | 4600 |

Data sourced from a screening program for the asymmetric hydrogenation of the enamide precursor.

Synthesis Pathway Diagram

Lipase-Catalyzed Kinetic Resolution

A biocatalytic approach offers a highly enantioselective route to this compound through the kinetic resolution of a racemic intermediate. This method leverages the stereospecificity of enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

Synthesis of Racemic Precursor

The substrate for the enzymatic resolution is the racemic methyl N-(2,6-dimethylphenyl)alaninate. This can be synthesized by the alkylation of 2,6-dimethylaniline with methyl 2-bromopropionate.

Experimental Protocol: Synthesis of Racemic Methyl N-(2,6-dimethylphenyl)alaninate

A mixture of 2,6-dimethylaniline (1.0 eq), methyl 2-bromopropionate (1.1 eq), and a non-nucleophilic base such as sodium bicarbonate (1.5 eq) in a polar aprotic solvent like acetonitrile is heated at reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield racemic methyl N-(2,6-dimethylphenyl)alaninate.

Enzymatic Kinetic Resolution

The kinetic resolution is performed by the enantioselective hydrolysis of the racemic ester using a lipase. The lipase preferentially hydrolyzes one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted and in high enantiomeric excess.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

Racemic methyl N-(2,6-dimethylphenyl)alaninate is suspended in a phosphate buffer solution (pH ~7). A commercially available lipase, such as Lipase PS from Pseudomonas cepacia, is added to the suspension. The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C), and the pH is maintained at a constant value by the controlled addition of a base (e.g., NaOH solution) to neutralize the acid formed during the hydrolysis. The reaction is monitored by chiral HPLC until approximately 50% conversion is reached.

Separation and Final Synthesis Step

Once the desired conversion is achieved, the unreacted (S)-ester is extracted from the aqueous phase with an organic solvent. The aqueous phase containing the (R)-acid can be treated to racemize and recycle the starting material. The extracted (S)-methyl N-(2,6-dimethylphenyl)alaninate is then acylated with methoxyacetyl chloride, as described in section 1.1, to yield the final product, this compound, with high enantiomeric purity. A study has shown that this method can produce (R)-Metalaxyl with an enantiomeric excess of >98%.

Quantitative Data for Lipase-Catalyzed Resolution

| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (e.e. %) of Product |

| Lipase PS (Pseudomonas cepacia) | Racemic methyl N-(2,6-dimethylphenyl)alaninate | ~50 | >98 (for the unreacted ester) |

Synthesis Pathway Diagram

In-Depth Technical Guide to the Physicochemical Properties of Metalaxyl-M

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Metalaxyl-M, the biologically active R-enantiomer of the fungicide metalaxyl. The information is curated for researchers, scientists, and professionals involved in drug development and environmental science. This document summarizes key quantitative data in structured tables, details established experimental protocols for their determination, and presents visual workflows for these methodologies.

Overview of Metalaxyl-M

Metalaxyl-M is a systemic fungicide belonging to the phenylamide group.[1][2] It is specifically the R-enantiomer of metalaxyl and is known for its effectiveness against Oomycete fungi by inhibiting ribosomal RNA synthesis.[3] Understanding its physicochemical properties is crucial for predicting its environmental fate, bioavailability, and for the development of effective and safe formulations.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of Metalaxyl-M.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₁NO₄ | [4] |

| Molecular Weight | 279.33 g/mol | [5] |

| Appearance | Pale yellow, clear viscous liquid | [4] |

| Melting Point/Freezing Point | -38.7 °C | [6] |

| Boiling Point | Decomposes at ~270°C | [4] |

| Relative Density | 1.125 g/cm³ at 20°C | [4] |

Table 2: Solubility

| Solvent | Solubility | Temperature | Reference |

| Water | 26 g/L (26,000 mg/L) | 25°C | [4][7] |

| n-Hexane | Miscible | 20°C | [8] |

| Toluene | Miscible | 20°C | [8] |

| Ethanol | 400 g/L | 25°C | [5] |

| Acetone | 450 g/L | 25°C | [5] |

| n-Octanol | 68 g/L | 25°C | [5] |

| DMSO | 250 mg/mL | Not Specified | [9] |

Table 3: Partition and Distribution Coefficients

| Parameter | Value | Temperature | Reference |

| Octanol-Water Partition Coefficient (log P) | 1.71 | 25°C | [4] |

| Henry's Law Constant | 3.5 x 10⁻⁵ Pa m³/mol | 25°C | [4] |

Table 4: Vapor Pressure and Stability

| Parameter | Value | Conditions | Reference |

| Vapor Pressure | 3.3 x 10⁻³ Pa | 25°C | [4] |

| Hydrolysis | Stable at pH 7 | 50°C | [4] |

| Photolysis | Stable in water and soil under natural sunlight | Environmental conditions | [10] |

Experimental Protocols

The determination of the physicochemical properties of agrochemicals like Metalaxyl-M is guided by internationally recognized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA).

Water Solubility: OECD Guideline 105 (Flask Method)

This method is suitable for substances with a solubility greater than 10⁻² g/L.[8][11][12]

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved material.

Detailed Methodology:

-

Preparation: An amount of the test substance in excess of its expected water solubility is added to a flask containing purified water.

-

Equilibration: The flask is agitated at a temperature slightly above the test temperature for a sufficient period to reach equilibrium. Subsequently, the solution is cooled to the test temperature and agitation is continued to allow for the precipitation of excess solute and the attainment of a stable saturated solution.

-

Phase Separation: The undissolved substance is separated from the aqueous solution by centrifugation or filtration.

-

Analysis: The concentration of Metalaxyl-M in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment is performed in duplicate to ensure the reliability of the results.

Caption: Workflow for Water Solubility Determination (OECD 105).

Octanol-Water Partition Coefficient (log P): OECD Guideline 107 (Shake Flask Method)

This method is the "gold standard" for determining the log P value for compounds that are not surface-active.[9][13][14]

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water.

Detailed Methodology:

-

Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol prior to the experiment.

-

Test Solution Preparation: A stock solution of Metalaxyl-M is prepared in either n-octanol or water.

-

Partitioning: A known volume of the stock solution and the other solvent are placed in a vessel, typically a centrifuge tube with a screw cap. The vessel is then shaken until equilibrium is reached.

-

Phase Separation: The two phases are separated by centrifugation.

-

Concentration Analysis: The concentration of Metalaxyl-M in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the base-10 logarithm of this value.

-

Replicates and Ratios: The experiment is conducted with different volume ratios of n-octanol to water and in duplicate to ensure accuracy.

Caption: Workflow for log P Determination (OECD 107).

Vapor Pressure: OECD Guideline 104

This guideline describes several methods for determining the vapor pressure of a substance, applicable to different pressure ranges.[15][16][17] For a compound like Metalaxyl-M with a low vapor pressure, the gas saturation method or effusion methods are often employed.

Principle of the Gas Saturation Method: A stream of inert gas is passed through or over the test substance at a known flow rate and temperature, becoming saturated with the substance's vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

Detailed Methodology:

-

Apparatus Setup: A temperature-controlled chamber houses the sample. An inert carrier gas (e.g., nitrogen) is passed through the chamber at a precisely controlled flow rate.

-

Saturation: The carrier gas flows over a large surface area of Metalaxyl-M to ensure it becomes fully saturated with the vapor.

-

Trapping: The vapor-saturated gas is passed through a trap (e.g., a cold trap or a sorbent tube) to collect the transported Metalaxyl-M.

-

Quantification: The amount of Metalaxyl-M collected in the trap is quantified using an appropriate analytical technique (e.g., gas chromatography).

-

Calculation: The vapor pressure is calculated using the ideal gas law and the measured mass of the substance, the volume of gas passed, and the temperature.

-

Temperature Dependence: The measurement is repeated at several temperatures to determine the temperature dependence of the vapor pressure.

Caption: Workflow for Vapor Pressure Determination (OECD 104).

Conclusion

The physicochemical properties of Metalaxyl-M presented in this guide are fundamental to understanding its behavior in various applications and environments. The provided data, sourced from reputable databases and regulatory documents, offers a solid foundation for research and development activities. The detailed experimental protocols, based on OECD guidelines, ensure that these properties can be reliably and reproducibly determined. This comprehensive guide serves as a valuable resource for scientists and professionals working with this important fungicide.

References

- 1. Metalaxyl-M (Ref: CGA 329351) [sitem.herts.ac.uk]

- 2. Metalaxyl (Ref: CGA 48988) [sitem.herts.ac.uk]

- 3. (R)-Metalaxyl | C15H21NO4 | CID 11150163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. Metalaxyl | C15H21NO4 | CID 42586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. consultations.hse.gov.uk [consultations.hse.gov.uk]

- 8. OECD 105 - Phytosafe [phytosafe.com]

- 9. oecd.org [oecd.org]

- 10. Metalaxyl: persistence, degradation, metabolism, and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. filab.fr [filab.fr]

- 12. oecd.org [oecd.org]

- 13. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 14. oecd.org [oecd.org]

- 15. library.canberra.edu.au [library.canberra.edu.au]

- 16. download.basf.com [download.basf.com]

- 17. download.basf.com [download.basf.com]

Stereospecific Bioactivity of Metalaxyl Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalaxyl, a phenylamide fungicide, has been a cornerstone in the management of plant diseases caused by Oomycetes since its introduction. It is a chiral compound, existing as a racemic mixture of two enantiomers: R-metalaxyl and S-metalaxyl. It is now well-established that the fungicidal activity of metalaxyl is stereospecific, with the R-enantiomer, also known as mefenoxam, being the significantly more active component.[1] This technical guide provides an in-depth analysis of the stereospecific bioactivity of metalaxyl enantiomers, focusing on their differential efficacy, mechanism of action, and the experimental methodologies used for their evaluation.

Data Presentation: Quantitative Comparison of Enantiomeric Bioactivity

The fungicidal efficacy of a compound is typically quantified by its half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of the pathogen's growth. The stereospecificity of metalaxyl's bioactivity is evident in the significantly lower EC₅₀ values of the R-enantiomer compared to the S-enantiomer and the racemic mixture.

| Fungicide Form | Pathogen | EC₅₀ (µg/mL) | Reference |

| Mefenoxam (R-metalaxyl) | Phytophthora capsici (sensitive) | 0.568 (range: 0.12 - 1.1) | |

| Metalaxyl (racemic) | Phytophthora capsici (sensitive) | 0.27 (range: 0.00002 - 1.3) | |

| Mefenoxam (R-metalaxyl) | Phytophthora infestans (sensitive) | ~0.1 - 1.0 | |

| Metalaxyl (racemic) | Phytophthora infestans (sensitive) | ~0.1 - 5.0 |

Note: The EC₅₀ values can vary depending on the specific isolate, experimental conditions, and assay methodology. The data presented here is for comparative purposes to highlight the enhanced activity of the R-enantiomer. It has been reported that R-metalaxyl is approximately 1000 times more efficient in vitro and 3-10 times more efficient in vivo than S-metalaxyl.[1]

Mechanism of Action: Inhibition of RNA Polymerase I

The primary mode of action of metalaxyl is the inhibition of ribosomal RNA (rRNA) synthesis in Oomycetes.[1] This is achieved through the specific inhibition of RNA polymerase I, the enzyme responsible for transcribing the genes that code for rRNA. The stereospecificity of metalaxyl's bioactivity arises from the differential interaction of its enantiomers with the target enzyme. The R-enantiomer exhibits a much higher affinity for and inhibitory effect on RNA polymerase I than the S-enantiomer.

The inhibition of rRNA synthesis leads to a cascade of downstream effects, ultimately disrupting protein synthesis and leading to the cessation of mycelial growth and eventual cell death.

Signaling Pathway Diagram

References

(S)-Metalaxyl and RNA Polymerase I: A Technical Guide to its Mode of Action and Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Metalaxyl, a member of the phenylamide class of fungicides, is a stereoisomer of the systemic fungicide metalaxyl. Its primary mode of action in oomycetes, a group of destructive plant pathogens, is the specific inhibition of ribosomal RNA (rRNA) synthesis. This inhibition is achieved by targeting RNA polymerase I (Pol I), the enzyme responsible for transcribing the genes that code for rRNA. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, its interaction with RNA polymerase I, and the experimental methodologies used to characterize this interaction. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Introduction

Metalaxyl is a widely used systemic fungicide effective against oomycete pathogens such as Phytophthora and Pythium species.[1][2] It exists as a racemic mixture of two enantiomers: the R-enantiomer (Mefenoxam) and the S-enantiomer (this compound). The fungicidal activity of metalaxyl is primarily attributed to the R-enantiomer, which is significantly more active than the S-enantiomer.[3][4] Both isomers, however, contribute to the overall biological activity by inhibiting the synthesis of ribosomal RNA.[3] This guide focuses on the mode of action of the less active enantiomer, this compound, and its role in the inhibition of RNA polymerase I.

Mode of Action: Inhibition of RNA Polymerase I

The primary molecular target of phenylamide fungicides, including this compound, is RNA polymerase I.[1][2] This enzyme is exclusively responsible for the transcription of ribosomal DNA (rDNA) into precursor rRNA molecules, which are essential components of ribosomes. By inhibiting RNA polymerase I, this compound disrupts ribosome biogenesis, leading to a cessation of protein synthesis and ultimately, fungal cell death.[5]

The specificity of this compound for oomycete RNA polymerase I over the host plant's enzyme contributes to its effectiveness as a fungicide.[5]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway for the action of this compound, leading to the inhibition of protein synthesis in oomycetes.

References

Microbial Degradation of (S)-Metalaxyl in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation pathways of the fungicide (S)-Metalaxyl in soil environments. This compound, the more active enantiomer of the phenylamide fungicide Metalaxyl, is subject to enantioselective degradation by soil microorganisms, a process significantly influenced by soil properties. This document details the primary degradation products, the microorganisms and enzymes involved, quantitative degradation data, and the experimental protocols used to elucidate these pathways.

Introduction to this compound and its Environmental Fate

Metalaxyl is a chiral fungicide widely used in agriculture to control pathogens of the order Peronosporales, which cause diseases such as downy mildew and late blight. The fungicidal activity is primarily attributed to the (R)-enantiomer, while the (S)-enantiomer is less active. Understanding the environmental fate of this compound is crucial for assessing its persistence and potential ecological impact. Microbial degradation is the primary route of dissipation for Metalaxyl in soil, with the process often exhibiting enantioselectivity.

Microbial Degradation Pathways of this compound

The microbial degradation of this compound in soil is a complex process that primarily involves the cleavage of the ester bond, leading to the formation of Metalaxyl acid as the major metabolite. This transformation is microbially mediated and occurs with retention of the chiral configuration.

Primary Degradation Pathway

The principal degradation step is the hydrolysis of the methyl ester group of this compound to form this compound carboxylic acid (MX-acid). This reaction is catalyzed by microbial enzymes.

A simplified representation of this primary degradation step is as follows:

This compound → this compound Acid

Further degradation of Metalaxyl acid can occur, though it is generally more persistent in the soil than the parent compound.

Key Metabolites

The primary and most frequently reported metabolite of this compound degradation in soil is:

-

This compound Carboxylic Acid (MX-acid): Formed by the hydrolysis of the ester linkage.

Involved Microorganisms and Enzymes

Several soil microorganisms have been identified as capable of degrading Metalaxyl, often in an enantioselective manner. These include:

-

Brevibacillus brevis : This bacterium has been shown to preferentially degrade the (R)-enantiomer of Metalaxyl.

-

Aspergillus wentii : This aquatic fungus can utilize Metalaxyl as a sole carbon source, achieving significant degradation.

-

Gongronella sp. and Rhizopus oryzae : These fungal strains have also been identified as capable of degrading Metalaxyl in soil.

The enzymatic machinery responsible for Metalaxyl degradation is beginning to be understood:

-

Cytochrome P450 (CYP450): In Aspergillus wentii, CYP450 has been identified as the enzyme responsible for the metabolism of Metalaxyl.

-

Esterases: A stereoselective esterase, LacE, from a Bacillus sp. has been implicated in the degradation of the related fungicide furalaxyl, suggesting that similar enzymes may be involved in Metalaxyl degradation.

Quantitative Data on this compound Degradation

The degradation rate of this compound in soil is influenced by various factors, including soil type, pH, temperature, and microbial population. The degradation often follows first-order kinetics.

| Soil Type | Enantiomer | Half-life (days) | Degradation Rate Constant (k, day⁻¹) | Conditions | Reference |

| German Soil | (R)-Metalaxyl | - | 0.064 | Aerobic, pH > 5 | |

| German Soil | This compound | - | 0.033 | Aerobic, pH > 5 | |

| Cameroonian Soil | (R)-Metalaxyl | Slower than (S) | - | Aerobic | |

| Cameroonian Soil | This compound | Faster than (R) | - | Aerobic | |

| Temperate Sandy Loam | (R)-Metalaxyl | Faster than (S) | - | Aerobic | |

| Various Aerobic Soils | (R)-Metalaxyl | Faster than (S) | - | pH > 5 | |

| Various Aerobic Soils | (R)-Metalaxyl ≈ this compound | - | - | pH 4-5 | |

| Various Aerobic Soils | (R)-Metalaxyl | Slower than (S) | - | pH < 4 | |

| Anaerobic Sewage Sludge | This compound | Faster than (R) | - | Anaerobic |

Experimental Protocols

The study of this compound degradation in soil involves a combination of soil microcosm experiments and advanced analytical techniques.

Soil Microcosm Incubation Study

This protocol outlines a typical laboratory experiment to assess the degradation of this compound in soil.

Objective: To determine the degradation rate and enantioselectivity of this compound in a specific soil under controlled conditions.

Materials:

-

Freshly collected soil, sieved (<2 mm)

-

This compound and (R)-Metalaxyl analytical standards

-

Racemic Metalaxyl

-

Sterile deionized water

-

Glass incubation vessels (e.g., flasks or jars)

-

Incubator

Procedure:

-

Soil Preparation: Adjust the moisture content of the sieved soil to a predetermined level (e.g., 60% of water holding capacity).

-

Spiking: Treat a known amount of soil with a solution of racemic Metalaxyl or enantiopure this compound to achieve the desired initial concentration. Ensure homogenous mixing.

-

Incubation: Place the treated soil into incubation vessels. A control group with sterilized soil can be included to assess abiotic degradation. Incubate the vessels in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample triplicate vessels for each treatment.

-

Extraction: Extract Metalaxyl and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture). The extraction can be facilitated by shaking or sonication.

-

Analysis: Analyze the extracts using chiral HPLC or GC-MS to determine the concentrations of (R)- and this compound and Metalaxyl acid.

Analytical Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of Metalaxyl and its acid metabolite.

Instrumentation:

-

HPLC system with a pump, autosampler, and a UV or mass spectrometer detector.

-

Chiral column (e.g., Whelk-O1).

Typical HPLC Parameters:

-

Mobile Phase: A mixture of n-hexane and ethanol or isopropanol, often with a small amount of acetic acid for the analysis of the acid metabolite. The exact ratio is optimized for the specific column and separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV detector at a wavelength of 220 nm or a mass spectrometer for higher sensitivity and selectivity.

-

Injection Volume: 20 µL.

-

Quantification: Based on the peak areas of the enantiomers compared to calibration curves prepared from analytical standards.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Primary microbial degradation pathway of this compound in soil.

Caption: General experimental workflow for studying this compound degradation.

Caption: Key factors influencing the degradation of this compound in soil.

(S)-Metalaxyl's Potential for Bioaccumulation in Aquatic Environments: A Technical Review

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Metalaxyl, the R-enantiomer of the fungicide metalaxyl and also known as mefenoxam, is a widely used agricultural chemical. Understanding its potential to bioaccumulate in aquatic ecosystems is critical for a comprehensive environmental risk assessment. This technical guide synthesizes the available data on the bioaccumulation of this compound in aquatic systems, details the standard experimental protocols for its assessment, and provides visual representations of key concepts and workflows. The evidence strongly indicates a low bioaccumulation potential for this compound in aquatic organisms, primarily attributed to its high water solubility and low octanol-water partition coefficient.

Quantitative Bioaccumulation Data

The bioaccumulation potential of a substance in an aquatic organism is most commonly quantified by the Bioconcentration Factor (BCF). BCF is the ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding water at steady state. A low BCF value suggests that the substance is not significantly accumulating in the organism.

Regulatory assessments and available scientific literature indicate a low BCF for this compound. One key study reports a steady-state bioconcentration factor of 3.70[1]. Furthermore, studies on the racemic mixture, metalaxyl, have shown that it does not accumulate significantly in the edible portions of fish—not exceeding seven times the concentration in the surrounding water—and is rapidly eliminated when the fish are returned to clean water[2].

For context, the United States Environmental Protection Agency (EPA) considers chemicals with BCF values below 250 to have a low potential for bioaccumulation. Chemicals with BCF values of 1,000 or greater are considered to be of high concern for bioaccumulation[3].

The following table summarizes the key physicochemical properties and the reported BCF value for this compound, which collectively support the assessment of its low bioaccumulation potential.

| Parameter | Value | Reference |

| Bioconcentration Factor (BCF) | 3.70 | [1] |

| Log Octanol-Water Partition Coefficient (Log Pow) | 1.71 | [4] |

| Water Solubility | 26 g/L at 25°C | [4] |

Experimental Protocols for BCF Determination

The determination of the Bioconcentration Factor for a chemical like this compound in fish is typically conducted following standardized guidelines, such as the OECD Test Guideline 305 and the US EPA Ecological Effects Test Guidelines (OPPTS 850.1730).[1][3][5] These protocols ensure data quality and comparability across different studies and substances.

A typical fish bioconcentration study consists of two phases:

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the water. The concentration of the substance in the fish tissue and the water is measured at regular intervals until a steady state is reached, where the concentration in the fish tissue no longer increases.

-

Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water. The concentration of the substance in the fish tissue is then monitored over time to determine the rate of elimination (depuration).

Key Methodological Details:

-

Test Organisms: A variety of fish species can be used, with rainbow trout (Oncorhynchus mykiss) and fathead minnows (Pimephales promelas) being common choices. The fish should be healthy, from a single stock, and acclimated to the test conditions.

-

Test System: A flow-through system is preferred to maintain a constant concentration of the test substance in the water and to ensure adequate water quality (e.g., dissolved oxygen, temperature, pH).

-

Test Concentrations: At least two concentrations of the test substance are typically used. A control group of fish is maintained in clean water under the same conditions.

-

Sampling and Analysis: At specified time points during both the uptake and depuration phases, a representative number of fish are sampled. The concentration of the parent compound, and potentially its major metabolites, is measured in the whole fish or specific tissues. Water samples are also taken regularly to confirm the exposure concentrations.

-

Data Analysis: The Bioconcentration Factor (BCF) can be calculated in two ways:

-

Steady-State BCF (BCFSS): Calculated as the ratio of the concentration in the fish (Cf) to the concentration in the water (Cw) at steady state.

-

Kinetic BCF (BCFK): Calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2). This method does not require reaching a steady state.

-

Visualizing Key Concepts and Processes

To aid in the understanding of the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Conceptual diagram illustrating the relationships between bioconcentration, bioaccumulation, and biomagnification in aquatic organisms.

Caption: Standard experimental workflow for determining the Bioconcentration Factor (BCF) of a substance in fish according to OECD 305 and EPA OPPTS 850.1730 guidelines.

Conclusion

The available scientific data, including a low experimentally determined Bioconcentration Factor and physicochemical properties such as high water solubility and a low octanol-water partition coefficient, consistently indicate that this compound has a low potential for bioaccumulation in aquatic systems. Standardized experimental protocols are well-established for the reliable determination of the BCF, providing a robust framework for the environmental risk assessment of this and other chemical substances. For professionals in research and drug development, this information is crucial for understanding the environmental footprint of this compound and for the development of environmentally safer alternatives.

References

The Evolution of a Systemic Fungicide: A Technical Guide to the Discovery and Development of (R)-Metalaxyl (Mefenoxam)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and development of the highly effective systemic fungicide, (R)-Metalaxyl, commercially known as Mefenoxam or Metalaxyl-M. Originally developed by Ciba-Geigy in the 1970s as a racemic mixture, Metalaxyl provided a novel mode of action against oomycete pathogens. Subsequent research led to the resolution of its enantiomers and the identification of the (R)-enantiomer as the sole source of fungicidal activity. This guide provides an in-depth look at the history, chemical synthesis, mechanism of action, and biological efficacy of (R)-Metalaxyl, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction: From Racemate to Enantiopure Active Ingredient

The story of Metalaxyl begins with its introduction as a racemic mixture, a 1:1 combination of its (R)- and (S)-enantiomers, by Ciba-Geigy in 1977.[1] It quickly became a cornerstone for managing diseases caused by oomycetes, a group of destructive plant pathogens including Phytophthora, Plasmopara, and Pythium species. These pathogens are responsible for devastating diseases such as late blight of potato and tomato, and downy mildews on a variety of crops.

Early on, it was discovered that the fungicidal activity of the racemic mixture resided almost exclusively in the (R)-enantiomer. The (S)-enantiomer was found to be largely inactive. This pivotal discovery prompted the development of a pure (R)-enantiomer product, which was later commercialized by Syngenta under the trade names Ridomil Gold® and Apron XL®. This enantiopure formulation, known as Mefenoxam or Metalaxyl-M, offered the same level of disease control as the original racemic mixture but at a significantly lower application rate, thereby reducing the chemical load on the environment.

Chemical Synthesis and Properties

Synthesis of Racemic Metalaxyl

The synthesis of racemic Metalaxyl, as first disclosed by Ciba-Geigy, involves a two-step process.[2] The first step is the alkylation of 2,6-dimethylaniline with methyl 2-bromopropionate to form the alanine derivative. This intermediate is then acylated with methoxyacetyl chloride to yield racemic Metalaxyl.

Caption: Synthesis pathway of racemic Metalaxyl.

Enantioselective Synthesis of (R)-Metalaxyl (Mefenoxam)

The commercial production of (R)-Metalaxyl is achieved through the resolution of the racemic mixture.[3] This process separates the two enantiomers, allowing for the isolation of the desired biologically active (R)-enantiomer. While specific industrial methods are proprietary, chiral resolution is typically accomplished using techniques such as fractional crystallization with a chiral resolving agent or chiral chromatography.

Caption: Chiral resolution of racemic Metalaxyl.

Mechanism of Action: Inhibition of rRNA Polymerase I

(R)-Metalaxyl exhibits a highly specific mode of action, targeting the synthesis of ribosomal RNA (rRNA) in oomycetes. It achieves this by inhibiting the activity of RNA polymerase I, the enzyme responsible for transcribing the genes that code for rRNA. This disruption of rRNA synthesis halts protein production and ultimately leads to the death of the pathogen. The systemic nature of (R)-Metalaxyl allows it to be readily absorbed by the plant and transported throughout its tissues, providing both curative and preventative protection against oomycete diseases.

Caption: Mechanism of action of (R)-Metalaxyl.

Biological Efficacy: Quantitative Data

The development of (R)-Metalaxyl was driven by its significantly higher fungicidal activity compared to the (S)-enantiomer. The following tables summarize the effective concentration required to inhibit 50% of pathogen growth (EC50) for both racemic Metalaxyl and (R)-Metalaxyl (Mefenoxam) against key oomycete pathogens.

Table 1: In Vitro Efficacy (EC50 values in µg/mL) of Metalaxyl and Mefenoxam against Phytophthora species.

| Pathogen | Racemic Metalaxyl (µg/mL) | (R)-Metalaxyl (Mefenoxam) (µg/mL) | Reference |

| Phytophthora infestans (sensitive) | ~0.1 - 1.0 | ~0.01 - 0.1 | [4] |

| Phytophthora capsici (sensitive) | 0.27 (range: 0.00002 - 1.3) | 0.568 (range: 0.12 - 1.1) | [4] |

| Phytophthora erythroseptica (sensitive) | <1.0 | <1.0 | [5] |

Table 2: In Vitro Efficacy (EC50 values in µg/mL) of Metalaxyl and Mefenoxam against Plasmopara viticola and Pythium species.

| Pathogen | Racemic Metalaxyl (µg/mL) | (R)-Metalaxyl (Mefenoxam) (µg/mL) | Reference |

| Plasmopara viticola (sensitive) | MIC > 100 (resistant) | - | [6] |

| Pythium ultimum (sensitive) | <1.0 | <1.0 | [5] |

| Pythium spp. (sensitive) | 0.01 - 5 | - | [7] |

Note: EC50 values can vary depending on the specific isolate and testing conditions. The data presented represents a range of reported values from the literature.

Experimental Protocols

Protocol for In Vitro Fungicide Sensitivity Assay (Amended Agar Method)

This protocol is a standard method for determining the EC50 value of a fungicide against a mycelial-growing oomycete.

Caption: Workflow for in vitro fungicide sensitivity testing.

Methodology:

-

Preparation of Fungicide-Amended Media:

-

Prepare a stock solution of the fungicide in a suitable solvent (e.g., dimethyl sulfoxide or water).

-

Prepare a suitable culture medium (e.g., V8 juice agar or cornmeal agar) and autoclave.

-

Cool the autoclaved medium to approximately 50-60°C.

-

Add the appropriate volume of the fungicide stock solution to the molten agar to achieve the desired final concentrations. A dilution series is typically used (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).

-

Pour the amended agar into sterile Petri dishes.

-

-

Inoculation:

-

Grow the oomycete pathogen on non-amended agar plates until the colony is actively growing.

-

Using a sterile cork borer, cut mycelial plugs (e.g., 5 mm in diameter) from the leading edge of the colony.

-

Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended plate.

-

-

Incubation and Measurement:

-

Incubate the plates in the dark at the optimal growth temperature for the specific pathogen.

-

At regular intervals (e.g., every 24 hours), measure the diameter of the fungal colony in two perpendicular directions.

-

-

Data Analysis:

-

Calculate the mean colony diameter for each treatment.

-

Determine the percentage of growth inhibition for each fungicide concentration relative to the control (0 µg/mL).

-

Plot the percentage of inhibition against the logarithm of the fungicide concentration.

-

Use probit or log-logistic regression analysis to calculate the EC50 value.

-

Protocol for Greenhouse Efficacy Trial

This protocol outlines a general procedure for evaluating the efficacy of a fungicide in a controlled greenhouse environment.

Methodology:

-

Plant Propagation and Acclimation:

-

Grow susceptible host plants from seed or cuttings in a sterile potting medium.

-

Maintain the plants in a controlled greenhouse environment with optimal conditions for growth.

-

Allow the plants to acclimate for a set period before the start of the experiment.

-

-

Fungicide Application:

-

Prepare the fungicide solutions at the desired concentrations according to the product label.

-

Apply the fungicide to the plants using a calibrated sprayer to ensure uniform coverage. Applications can be preventative (before inoculation) or curative (after inoculation).

-

-

Pathogen Inoculation:

-

Prepare an inoculum of the oomycete pathogen (e.g., a zoospore suspension or a mycelial slurry).

-

Inoculate the plants with the pathogen using a standardized method (e.g., spraying the inoculum onto the foliage or drenching the soil).

-

-

Incubation and Disease Assessment:

-

Place the inoculated plants in a high-humidity environment to promote infection and disease development.

-

At regular intervals, assess the disease severity on each plant using a standardized rating scale (e.g., percentage of leaf area affected).

-

-

Data Analysis:

-

Calculate the mean disease severity for each treatment group.

-

Use appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in disease severity between the fungicide treatments and the untreated control.

-

Conclusion

The development of (R)-Metalaxyl (Mefenoxam) from its racemic predecessor represents a significant advancement in the field of chemical crop protection. By isolating the biologically active enantiomer, the agricultural industry was provided with a more efficient and environmentally conscious tool for the management of devastating oomycete diseases. The targeted mode of action, inhibiting rRNA polymerase I, remains a key mechanism for controlling these important plant pathogens. This technical guide provides a comprehensive overview of the key scientific and technical aspects of (R)-Metalaxyl's discovery and development, offering valuable insights for researchers and professionals in the field.

References

- 1. SK284549B6 - Fungicidal two- or three-component composition based on metalaxyl, method of controlling and preventing Oomycetes infestation - Google Patents [patents.google.com]

- 2. Metalaxyl - Wikipedia [en.wikipedia.org]

- 3. Metalaxyl-M (Ref: CGA 329351) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. agriculturejournals.cz [agriculturejournals.cz]

Toxicological Profile of (S)-Metalaxyl in Non-Target Organisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Metalaxyl, the more biologically active R-enantiomer of the fungicide metalaxyl, is widely used in agriculture to control oomycete pathogens. Its targeted mode of action, the inhibition of ribosomal RNA (rRNA) synthesis, raises pertinent questions about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound in various non-target species, including terrestrial and aquatic fauna. It summarizes key toxicological endpoints, details the experimental protocols used for their determination, and visually represents the underlying biochemical pathways and experimental workflows. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental safety assessment.

Introduction

This compound, also known as Metalaxyl-M or Mefenoxam, is a systemic phenylamide fungicide.[1][2] Its efficacy lies in the specific inhibition of rRNA synthesis in oomycete fungi by targeting RNA polymerase I.[2][3] While this specificity is advantageous for its fungicidal activity, the potential for off-target effects in a diverse range of non-target organisms necessitates a thorough toxicological evaluation. This guide synthesizes the available data on the acute and chronic toxicity, as well as sublethal effects, of this compound on these organisms.

Acute and Chronic Toxicity Data

The following tables summarize the quantitative toxicological data for this compound and its racemic mixture, metalaxyl, in various non-target organisms. It is important to distinguish between the two, as this compound is the more active enantiomer.[2]

Table 1: Acute Toxicity of this compound and Metalaxyl to Non-Target Organisms

| Organism Group | Species | Test Substance | Endpoint | Value (mg/kg or mg/L) | Reference |

| Birds | Colinus virginianus (Bobwhite Quail) | Metalaxyl-M | LD50 (oral) | >2000 mg/kg | [4] |

| Anas platyrhynchos (Mallard Duck) | Metalaxyl | LD50 (oral) | 1466 mg/kg | [5] | |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | Metalaxyl-M | LC50 (96-hour) | >100 mg/L | [4] |

| Cyprinus carpio (Carp) | Metalaxyl | LC50 (96-hour) | >100 mg/L | [5] | |

| Lepomis macrochirus (Bluegill Sunfish) | Metalaxyl | LC50 (96-hour) | >100 mg/L | [5] | |

| Aquatic Invertebrates | Daphnia magna (Water Flea) | Metalaxyl-M | EC50 (48-hour, immobilization) | >100 mg/L | [4] |

| Daphnia magna (Water Flea) | Metalaxyl | LC50 (48-hour) | 12.5 - 28 mg/L | [5] | |

| Mammals | Rat | Metalaxyl-M | LD50 (oral) | 375 - 669 mg/kg | [6] |

| Rat | Metalaxyl | LD50 (oral) | 669 mg/kg | [5] | |

| Rabbit | Metalaxyl | LD50 (dermal) | >3100 mg/kg | [5] | |

| Bees | Apis mellifera (Honeybee) | Metalaxyl-M | LD50 (contact, 48-hour) | >100 µ g/bee | [4] |

| Apis mellifera (Honeybee) | Metalaxyl-M | LD50 (oral, 48-hour) | >97.3 µ g/bee | [4] |

Table 2: Chronic and Sublethal Toxicity of this compound and Metalaxyl to Non-Target Organisms

| Organism Group | Species | Test Substance | Endpoint | Value (mg/kg or mg/L) | Reference |

| Fish | Pimephales promelas (Fathead Minnow) | Metalaxyl | NOEC (30-day, growth) | 9.1 mg/L | [7] |

| Aquatic Invertebrates | Daphnia magna (Water Flea) | Metalaxyl-M | NOEC (21-day, reproduction) | 1.0 mg/L | [4] |

| Mammals | Rat | Metalaxyl-M | NOAEL (2-year, dietary) | 2.5 mg/kg bw/day | [1] |

| Dog | Metalaxyl | NOAEL (6-month, dietary) | ~0.04 mg/kg bw/day | [5] | |

| Soil Organisms | Folsomia candida (Springtail) | Metalaxyl-M | NOEC (chronic) | 125 mg/kg soil dw | [4] |

| Developmental/Reproductive | Rat | Metalaxyl | NOAEL (3-generation reproduction) | 2.5 mg/kg/day | [5] |

| Rat | Metalaxyl | NOAEL (developmental) | 120 mg/kg/day | [5] |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). Below are detailed methodologies for key experiments.

Avian Acute Oral Toxicity (based on OECD Guideline 401)

-

Test Species: Commonly used species include Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).[4][5]

-

Administration: The test substance is administered orally by gavage in graduated doses to several groups of birds, with one dose per group.[4]

-

Dosage: At least 5 rodents are used at each dose level.[4] Doses are selected based on a range-finding test.[4]

-

Observation Period: Birds are observed for mortality and clinical signs of toxicity for at least 14 days.[4]

-

Endpoint: The primary endpoint is the LD50 (Lethal Dose 50%), which is the statistically derived single dose expected to cause death in 50% of the test animals.[4]

Fish Acute Toxicity Test (based on OECD Guideline 203)

-

Test Species: Recommended species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).[8]

-

Exposure: Fish are exposed to at least five concentrations of the test substance in a geometric series for a period of 96 hours.[1] The test can be static, semi-static, or flow-through.[9]

-

Test Conditions: Temperature, pH, and dissolved oxygen levels are maintained within a narrow range. A 12 to 16-hour photoperiod is applied.[10]

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[1]

-

Endpoint: The primary endpoint is the LC50 (Lethal Concentration 50%), the concentration that kills 50% of the fish within the 96-hour exposure period.[1]

Aquatic Invertebrate Acute Immobilization Test (based on OECD Guideline 202)

-

Test Species: Daphnia magna is the preferred species.[11]

-

Exposure: Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[12]

-

Test Conditions: The test is conducted in a defined medium with controlled pH and hardness.[11]

-

Observations: Immobilization, defined as the inability to swim within 15 seconds after gentle agitation, is recorded at 24 and 48 hours.[11]

-

Endpoint: The primary endpoint is the EC50 (Effective Concentration 50%), the concentration that causes immobilization in 50% of the daphnids.[12]

Daphnia magna Reproduction Test (based on OECD Guideline 211)

-

Test Species: Young female Daphnia magna (<24 hours old).[13]

-

Exposure: Daphnids are exposed to a range of test substance concentrations for 21 days under semi-static or flow-through conditions.[14]

-

Observations: The total number of living offspring produced per parent animal is recorded.[14] Parental mortality and other sublethal effects are also noted.[14]

-

Endpoints: The primary endpoints are the NOEC (No Observed Effect Concentration) and LOEC (Lowest Observed Effect Concentration) for reproduction.[13] The ECx (e.g., EC10, EC20, EC50) for reproductive output can also be determined.[13]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of RNA Polymerase I

This compound's primary mode of action is the disruption of fungal nucleic acid synthesis by specifically inhibiting RNA polymerase I.[2] This enzyme is responsible for the transcription of ribosomal RNA (rRNA), an essential component of ribosomes. Inhibition of rRNA synthesis leads to a cessation of protein synthesis and ultimately cell death in susceptible oomycetes. Research suggests that resistance to phenylamide fungicides like metalaxyl is associated with single nucleotide polymorphisms (SNPs) in the gene encoding the large subunit of RNA polymerase I, indicating this is the likely binding site.[14]

References

- 1. pps.agriculturejournals.cz [pps.agriculturejournals.cz]

- 2. Metalaxyl (Ref: CGA 48988) [sitem.herts.ac.uk]

- 3. Metalaxyl: persistence, degradation, metabolism, and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. consultations.hse.gov.uk [consultations.hse.gov.uk]

- 5. Regulation of the Association of the PAF53/PAF49 Heterodimer with RNA Polymerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metalaxyl-M (Ref: CGA 329351) [sitem.herts.ac.uk]

- 7. pjoes.com [pjoes.com]

- 8. Inhibiting eukaryotic ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biotecnologiebt.it [biotecnologiebt.it]

- 10. RNA polymerase - Proteopedia, life in 3D [proteopedia.org]

- 11. Transient rRNA synthesis inhibition with CX-5461 is sufficient to elicit growth arrest and cell death in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pomais.com [pomais.com]

- 13. researchgate.net [researchgate.net]

- 14. Sequence diversity in the large subunit of RNA polymerase I contributes to Mefenoxam insensitivity in Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of a Systemic Fungicide: An In-depth Technical Guide to the Uptake and Translocation of (S)-Metalaxyl in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

(S)-Metalaxyl, also known as Metalaxyl-M or mefenoxam, is the R-enantiomer of the fungicide metalaxyl and the component responsible for its fungicidal activity against Oomycete pathogens. Its efficacy is intrinsically linked to its systemic nature, allowing it to be absorbed by the plant and transported to various tissues, providing protection from within. This technical guide delves into the core mechanisms of this compound's uptake and translocation in plants, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Data Presentation: Quantitative Analysis of this compound Distribution

The distribution of this compound within a plant is a dynamic process influenced by the application method, plant species, and environmental conditions. The following tables summarize quantitative data from various studies, providing insights into the concentration of this compound and its metabolites in different plant tissues.

| Plant Species | Application Method | Tissue | Concentration (mg/kg) | Time After Application | Reference |

| Grapes (Vitis vinifera) | Foliar Spray | Grapes | 2.0 (Parent Metalaxyl) | 52 days | [1] |

| Grapes | 0.83 (Parent Metalaxyl) | 68 days | [1] | ||

| Leaves | 30 (as metalaxyl) | 52 days | [2] | ||

| Lettuce (Lactuca sativa) | Foliar Spray | Leaves | ~20% of total residue (Parent Metalaxyl) | Not Specified | [1] |

| Potato (Solanum tuberosum) | Foliar Spray | Tubers | 0.02 (as metalaxyl) | 5 weeks | [2] |

| Durian (Durio zibethinus) | Foliar Spray (4 g/L) | Leaf | 19.82 ± 1.68 (µg/g tissue) | 6 hours | |

| Soil Drench (4 g/L) | Leaf | ~8 times higher than foliar spray | Not Specified | ||

| Scallions (Allium fistulosum) | Foliar Spray | Whole Plant | <0.001–0.088 | 7 days | [3] |

| Cucumber (Cucumis sativus) | Foliar Spray (1/1000 dilution) | Fruit | >5.0 (10x MRL of 0.5) | 4 days | [4] |

| Fruit | Below 0.5 | 21 days | [4] |

Table 1: Concentration of this compound and its metabolites in various plant tissues following application.

Experimental Protocols: Methodologies for Analysis

Accurate quantification of this compound in plant tissues is crucial for understanding its uptake, translocation, and persistence. Below are detailed methodologies for key experiments cited in the literature.

Sample Preparation: Modified QuEChERS Method for Rice

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis. A modified version for rice grains, paddy soil, and water is described below[5]:

Workflow for QuEChERS Extraction

Caption: A streamlined workflow of the modified QuEChERS protocol for this compound extraction.

Protocol Steps:

-

Homogenization: Homogenize a representative sample of the plant tissue, soil, or water.

-

Extraction: Place a subsample into a centrifuge tube and add acetonitrile. Shake vigorously to extract the analyte.

-

Salting-Out: Add a mixture of salts, such as magnesium sulfate and sodium chloride, to induce phase separation between the aqueous and organic layers.

-

Centrifugation: Centrifuge the sample to achieve a clean separation of the layers.

-

Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., primary secondary amine for removing fatty acids and C18 for removing non-polar interferences). Vortex to mix.

-

Final Centrifugation: Centrifuge the d-SPE tube to pellet the sorbent material.

-

Analysis: The resulting supernatant is ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Quantification: LC-MS/MS

LC-MS/MS is a highly sensitive and selective technique for the quantification of pesticide residues.

Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 280.1 |

| Product Ions (m/z) | 220.1, 192.1 (for confirmation) |

| Collision Energy | Optimized for specific instrument |

Table 2: Representative LC-MS/MS parameters for the analysis of this compound.

Radiolabeling Studies for Uptake and Translocation

Radiolabeling provides a powerful tool to trace the movement of this compound within the plant.

Workflow for a Radiolabeled this compound Study

Caption: Experimental workflow for tracing [14C]-(S)-Metalaxyl in plant tissues.

Protocol Steps:

-

Synthesis: Synthesize this compound with a radioactive isotope, typically Carbon-14 ([14C]), incorporated into its structure.

-

Application: Apply the radiolabeled compound to the plant via the desired route (e.g., foliar spray, soil drench, or addition to a hydroponic solution).

-

Incubation: Grow the plants for a predetermined period to allow for uptake and translocation.

-

Harvest and Dissection: Harvest the plants and carefully dissect them into different tissues (roots, stems, leaves, fruits).

-

Sample Preparation: Dry and weigh the tissue samples.

-

Combustion and Quantification: Combust the samples in an oxidizer to convert the [14C] into [14C]O2. The radioactivity is then quantified using a liquid scintillation counter.

-

Data Analysis: Calculate the concentration of this compound in each tissue based on the measured radioactivity and the specific activity of the labeled compound.

Signaling Pathways and Translocation Mechanisms

The movement of xenobiotics like this compound in plants is not a passive process. It involves a sophisticated network of transporters and metabolic enzymes that facilitate its translocation and detoxification.

Xenobiotic Detoxification Pathway

Plants employ a multi-phase detoxification system to handle foreign compounds.

Caption: The three-phase detoxification pathway for xenobiotics like this compound in plants.

-

Phase I (Activation): Enzymes such as cytochrome P450 monooxygenases introduce or expose functional groups on the this compound molecule, increasing its reactivity and water solubility.

-

Phase II (Conjugation): The activated metabolite is then conjugated with endogenous molecules like glutathione by Glutathione S-transferases (GSTs) or glucose by UDP-glucosyltransferases (UGTs).[6][7][8] This further increases water solubility and reduces toxicity.

-

Phase III (Sequestration/Transport): The conjugated metabolites are actively transported into the vacuole for storage or to other parts of the plant for potential excretion. This transport is often mediated by ATP-binding cassette (ABC) transporters.[9][10]

Translocation within the Plant

This compound is known for its upward (acropetal) movement in the xylem, the primary water-conducting tissue in plants. However, some evidence also suggests the potential for downward (basipetal) movement.

Logical Flow of this compound Translocation

Caption: A model illustrating the primary and potential pathways of this compound translocation in a plant.

Upon soil application, this compound is absorbed by the roots and loaded into the xylem for upward transport with the transpiration stream to the shoots and leaves. Following foliar application, it penetrates the leaf cuticle and can be distributed locally. While primarily considered xylem-mobile, the possibility of some transfer to the phloem for downward translocation to roots and developing fruits exists, although this is generally less significant. The systemic nature ensures that even new growth is protected after the initial application.

Conclusion

The effective use of this compound as a systemic fungicide is underpinned by its efficient uptake and translocation within the plant. Understanding the quantitative distribution, the analytical methods for its detection, and the biological pathways governing its movement and metabolism is paramount for optimizing its application, managing resistance, and ensuring food safety. This guide provides a foundational overview for researchers and professionals working to further elucidate the intricate interactions between this important fungicide and the plant systems it is designed to protect.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. mdpi.com [mdpi.com]

- 4. Determination of the Variations of Metalaxyl Residue in Cucumbers Grown under Modern and Traditional Greenhouse Conditions - Journal of Crop Production and Processing [jcpp.iut.ac.ir]

- 5. Study on the dissipation pattern and risk assessment of metalaxyl-M in rice grains and paddy soil and water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Glutathione Promotes Degradation and Metabolism of Residual Fungicides by Inducing UDP-Glycosyltransferase Genes in Tomato [frontiersin.org]

- 7. Plant glutathione transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles for glutathione transferases in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Beyond cellular detoxification: a plethora of physiological roles for MDR transporter homologs in plants [frontiersin.org]

- 10. Plant ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Chiral Separation of (S)-Metalaxyl and (R)-Metalaxyl via High-Performance Liquid Chromatography

Application Note and Detailed Protocol

Introduction

Metalaxyl is a widely utilized phenylamide fungicide that exhibits stereoisomerism, existing as (S)- and (R)-enantiomers. The fungicidal activity of metalaxyl is primarily attributed to the (R)-enantiomer, also known as Metalaxyl-M or Mefenoxam.[1] Consequently, the less active (S)-enantiomer can contribute to unnecessary environmental loading. Regulatory bodies in several regions have restricted the use of the racemic mixture, permitting only the application of the active (R)-enantiomer.[1] Therefore, the development of robust and efficient analytical methods for the enantioselective separation of metalaxyl is crucial for quality control, environmental monitoring, and food safety assessment. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a predominant technique for achieving this separation.[2][3]

This document provides a detailed protocol for the chiral separation of (S)-Metalaxyl and (R)-Metalaxyl using HPLC, summarizing key quantitative data and experimental workflows for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following table summarizes the performance of a reported chiral HPLC method for the separation of metalaxyl enantiomers.

| Parameter | Value | Reference |

| Chiral Stationary Phase | Cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC) | [3] |

| Mobile Phase | n-hexane/2-propanol (70:30, v/v) | [3] |

| Resolution (Rs) | 1.94 | [2] |

| Analysis Time | < 15 minutes | [2] |

Experimental Protocol: Chiral HPLC Separation

This protocol details a normal-phase HPLC method for the baseline separation of (S)- and (R)-Metalaxyl.

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Chiral Column: A column packed with a cellulose-based chiral stationary phase, such as Cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC). A common commercial example is the Chiralcel® OD column.

-

Solvents: HPLC grade n-hexane and 2-propanol.

-

Standards: Analytical standards of this compound and (R)-Metalaxyl, and the racemic mixture.

2. Chromatographic Conditions

-

Mobile Phase: A mixture of n-hexane and 2-propanol. The optimal composition can be fine-tuned, with a starting point of 70:30 (v/v) n-hexane/2-propanol.[3]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for improved reproducibility.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

3. Standard and Sample Preparation

-

Standard Solutions: Prepare individual stock solutions of this compound and (R)-Metalaxyl in the mobile phase at a concentration of 1 mg/mL. Prepare a stock solution of the racemic mixture at the same concentration. Create working standard solutions by diluting the stock solutions to the desired concentrations (e.g., 10 µg/mL).

-

Sample Preparation: For formulated products or environmental samples, an appropriate extraction and clean-up procedure, such as the QuEChERS method, may be necessary before analysis.[3][4] The final extract should be dissolved in the mobile phase.

4. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the racemic metalaxyl standard and verify the following:

-

Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5 for baseline separation.

-

Tailing Factor: The tailing factor for each peak should be between 0.8 and 1.5.

-

Reproducibility: The relative standard deviation (RSD) for the retention times and peak areas of replicate injections should be less than 2%.

5. Analysis and Data Interpretation

Inject the prepared standards and samples. The elution order of the enantiomers should be determined by injecting the individual (S)- and (R)-Metalaxyl standards. The concentration of each enantiomer in the samples can be quantified using the peak areas from the calibration curves of the standards.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes and relationships in the chiral separation of metalaxyl.

Caption: Workflow for Chiral HPLC Analysis of Metalaxyl.

Caption: Principle of Chiral Separation of Metalaxyl.

References

Application Note: Quantification of (S)-Metalaxyl in Produce using LC-MS/MS

Abstract

This application note provides a detailed protocol for the quantification of (S)-Metalaxyl (also known as Mefenoxam or Metalaxyl-M) in various produce matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method utilizes the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by a sensitive and selective LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and professionals in the food safety and agrochemical industries for the routine monitoring of this compound residues in fruits and vegetables.

Introduction

This compound is a systemic phenylamide fungicide used to control various fungal pathogens on a wide range of crops. Due to its potential for residues in agricultural products, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in different food commodities. Accurate and sensitive analytical methods are therefore essential to ensure food safety and compliance with these regulations. LC-MS/MS has become the technique of choice for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices. The QuEChERS method provides an efficient and effective sample preparation approach, minimizing matrix effects and ensuring high analyte recovery.

Experimental Protocol

Sample Preparation (QuEChERS Method)

This protocol is based on the AOAC Official Method 2007.01 and EN 15662.

2.1.1. Reagents and Materials

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-